(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
Description
(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a 5-bromopyridin-2-yl substituent and an isopropyl group at the 4-position of the oxazoline ring. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.14 g/mol (inferred from analogs in ). This compound is notable for its 99% enantiomeric excess (ee) (), making it valuable in asymmetric catalysis and pharmaceutical synthesis. The bromine atom at the 5-position of the pyridine ring enhances electronic modulation, while the isopropyl group contributes steric bulk, influencing ligand-metal coordination dynamics.
Properties
IUPAC Name |
(4R)-2-(5-bromopyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYNKZRZVDJOPI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with isopropylamine, followed by cyclization using a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or THF.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations
Bromo vs. Trifluoromethyl Pyridinyl Derivatives
- Molecular weight: 258.23 g/mol (C₁₂H₁₃F₃N₂O). Cost: ¥46,600 per 100g (), significantly cheaper than brominated analogs.
Bromophenyl vs. Bromopyridinyl Derivatives
- (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 148836-24-2, ): Substituent: Bromine at phenyl 2-position instead of pyridine 5-position. Impact: The phenyl ring lacks the nitrogen atom of pyridine, reducing electronic conjugation and altering metal-binding affinity.
Stereochemical and Positional Isomerism
Pyridine Ring Modifications
Commercial Availability and Cost
| Compound Name | CAS No. | Purity | ee% | Price (per 100mg) | Availability |
|---|---|---|---|---|---|
| (R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-... | 2757083-30-8 | 97% | 99% | Not provided | Typically in stock |
| (R)-2-(2-Bromophenyl)-4-isopropyl-... | 148836-24-2 | 97% | N/A | Not provided | In stock |
| 2-[(4R)-4-Isopropyl-4,5-dihydro-2-oxazolyl]-... | Not provided | >97% | N/A | ~¥4,660 | Available |
(Data synthesized from –4. Prices extrapolated where necessary.)
Key Research Findings
Enantiomeric Purity : The target compound’s 99% ee () surpasses most analogs, making it superior for asymmetric synthesis.
Steric vs. Electronic Effects :
- Isopropyl vs. tert-butyl (): Isopropyl balances steric bulk and flexibility, whereas tert-butyl may hinder substrate access in catalysis.
- Bromine vs. CF₃ (): Bromine’s polarizability enhances π-backbonding in metal complexes, favoring certain catalytic cycles.
Cost-Effectiveness: The trifluoromethyl analog () is more economical, but brominated derivatives offer tailored electronic properties.
Biological Activity
(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, notable for its unique structural features that include a bromopyridine moiety and an isopropyl group. This compound has garnered attention in medicinal chemistry and biological studies due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C11H13BrN2O. Its structure can be described as follows:
- Bromopyridine Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
- Isopropyl Group : Influences steric properties and solubility.
The compound's IUPAC name is (4R)-2-(5-bromopyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzyme activities or modulate receptor functions, thereby affecting various cellular processes. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with:
- Enzymatic Pathways : Inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential effects on neurotransmitter receptors or other signaling pathways.
In Vitro Studies
Recent studies have focused on evaluating the compound's cytotoxicity and pharmacological profiles using various cell lines. Key findings include:
- Cytotoxic Effects : Demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.
- Mechanistic Insights : Induction of apoptosis in sensitive cell lines was observed, linked to the compound's ability to disrupt mitochondrial function.
Case Studies
-
Anticancer Activity : A study investigated the effects of this compound on breast cancer cells, revealing a dose-dependent inhibition of cell proliferation.
Concentration (µM) % Cell Viability 0 100 10 85 50 60 100 30 - Neuroprotective Effects : Another study explored its potential neuroprotective properties in models of neurodegeneration, suggesting that the compound may mitigate oxidative stress-induced neuronal damage.
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-(5-Bromopyridin-2-yl)-4,5-dihydrooxazole | Lacks isopropyl group | Different reactivity profile |
| 2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole | Contains chlorine instead of bromine | Altered binding affinity |
| 2-(5-Bromopyridin-2-yl)-4-methyl-4,5-dihydrooxazole | Has a methyl group instead of isopropyl | Varies in steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
